7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one
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Description
7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H14N2O3S and its molecular weight is 350.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar cyclopenta[b]pyridine derivatives have been found to exhibit a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase fgfr1 .
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other cyclopenta[b]pyridine derivatives .
Biochemical Pathways
Given the biological activities of similar compounds, it’s plausible that this compound could affect pathways related to glucose metabolism, calcium signaling, and protein kinase fgfr1 activity .
Result of Action
Based on the biological activities of similar compounds, it’s plausible that this compound could have effects such as lowering blood glucose levels, modulating calcium channel activity, and inhibiting protein kinase fgfr1 .
Biological Activity
The compound 7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on its cytotoxic, antiproliferative, and enzymatic inhibition properties.
Structural Overview
The compound features a chromone moiety linked to a thienopyrimidine derivative. The thienopyrimidine core is known for its diverse biological activities, including anticancer properties. The structural formula can be represented as follows:
Cytotoxicity and Antiproliferative Activity
Research indicates that thienopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target molecule have shown inhibitory effects on cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- Cytotoxicity Studies : In a study involving various thienopyrimidine derivatives, the compound exhibited an IC50 value of approximately 18.28 µg/mL (0.056 µM) against MDA-MB-231 cells, indicating potent antiproliferative activity compared to other tested compounds .
- Selectivity Index (SI) : The selective index was calculated to assess the potential of the compound as an antitumor agent. The SI for several derivatives ranged significantly, with some showing favorable profiles for further development .
Enzymatic Inhibition
The compound's biological activity extends to the inhibition of specific enzymes implicated in cancer progression:
- Thymidylate Synthase Inhibitors : Thienopyrimidine compounds are known to inhibit thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells. This mechanism contributes to their cytotoxic effects on cancer cells .
- EGFR-TK Inhibition : Some derivatives have also shown inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, a target in cancer therapy due to its role in cell signaling pathways that promote proliferation and survival .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of thienopyrimidine derivatives:
Properties
IUPAC Name |
4-methyl-7-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yloxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-10-7-16(22)24-14-8-11(5-6-12(10)14)23-18-17-13-3-2-4-15(13)25-19(17)21-9-20-18/h5-9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCNKSRJTPEWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C5=C(CCC5)SC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.